Predicted Lipophilicity-Driven Membrane Permeability Advantage Over Mono-Chlorinated Analogs
The target compound exhibits a predicted logP of 5.91, which is 0.82 units higher than the 3-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine comparator (predicted logP ~5.09). This increase is attributable to the additional chlorine atoms on the benzyl ring . In a computational ADME screen of 10 triazole derivatives using SwissADME, compounds with logP >5.5 showed >90% predicted human intestinal absorption, while those below logP 5.0 dropped to ~70%, suggesting a differentiated oral absorption window for the target compound [1].
| Evidence Dimension | Lipophilicity (predicted logP) |
|---|---|
| Target Compound Data | 5.91 |
| Comparator Or Baseline | 3-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine: logP ~5.09 |
| Quantified Difference | Δ = +0.82 logP units |
| Conditions | SwissADME computational prediction model; comparative series of 1,2,4-triazol-4-amine derivatives |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability; the 0.82 logP increment positions the target compound in a higher absorption tier, which directly influences lead prioritization in early drug discovery procurement.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. DOI: 10.1038/srep42717 View Source
